2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide -

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide

Catalog Number: EVT-4479702
CAS Number:
Molecular Formula: C17H14F6N4O4
Molecular Weight: 452.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Celecoxib

  • Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions.
  • Relevance: Celecoxib served as the initial scaffold for the development of 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), a compound structurally related to 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide. Both compounds share a core pyrazole ring substituted with a trifluoromethyl group. [, ] The development of OSU-03012 from celecoxib suggests that 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide may also possess anti-inflammatory properties or target similar biological pathways.

2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

  • Compound Description: 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012) is a celecoxib derivative developed as a cyclooxygenase-2 (COX-2) inactive inhibitor of phosphoinositide-dependent kinase-1 (PDK-1). [, , , , , ] Studies have demonstrated OSU-03012's ability to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to radiotherapy. [, , , , , ]
  • Relevance: OSU-03012 is a close structural analog of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide. Both compounds feature a central pyrazole ring substituted with a trifluoromethyl group and an acetamide side chain. [, , , , , ] The shared structural motifs suggest that 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide may exhibit similar biological activities, including PDK-1 inhibition or anticancer effects. [, , , , , ]

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: 2-chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide is a pyrazole derivative synthesized through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride. The compound's crystal structure has been characterized, revealing a dihedral angle between the pyrazole and benzene rings.
  • Relevance: This compound belongs to the same chemical class as 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide, both being pyrazole derivatives with a trifluoromethyl substituent. The structural similarities between the two compounds imply they might share some pharmacological properties, although specific biological activities of 2-chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide haven't been reported in the provided papers.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24) is an aminopyrazole compound identified as a selective cyclin-dependent kinase 5 (CDK5) inhibitor. This compound demonstrated the ability to downregulate Mcl-1 levels and sensitize pancreatic cancer cell lines to navitoclax, a Bcl-2 inhibitor.
  • Relevance: While Analog 24 differs in its substitution pattern compared to 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide, both compounds belong to the aminopyrazole class and share a common acetamide side chain linked to the pyrazole ring. This structural similarity highlights the potential for developing pyrazole derivatives with diverse biological activities by modifying the substituents on the pyrazole core.

2-amino-N-(2-methyl-5-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenyl)acetamide hydrochloride (CC06)

  • Compound Description: 2-amino-N-(2-methyl-5-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)phenyl)acetamide hydrochloride (CC06) is a novel 1,5-diarylpyrazole derivative designed as a prodrug. In vivo, CC06 demonstrated potent anti-inflammatory activity, acting as a selective COX-2 inhibitor.
  • Relevance: CC06 shares a striking structural resemblance to 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide with both compounds having a 1,5-diarylpyrazole core, a trifluoromethyl group on the pyrazole ring and an acetamide side chain. This high degree of structural similarity suggests that 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide might also be metabolized in vivo and exhibit anti-inflammatory activity through a similar mechanism as CC06.

Properties

Product Name

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide

Molecular Formula

C17H14F6N4O4

Molecular Weight

452.31 g/mol

InChI

InChI=1S/C17H14F6N4O4/c18-16(19,20)8-31-12-4-10(3-11(5-12)27(29)30)24-15(28)7-26-13(9-1-2-9)6-14(25-26)17(21,22)23/h3-6,9H,1-2,7-8H2,(H,24,28)

InChI Key

YMJBEIWCEVSHRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC(=CC(=C3)OCC(F)(F)F)[N+](=O)[O-])C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.